

Chloroacetic Acid: A Comprehensive Technical Guide for Laboratory Applications

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Compound of Interest

Compound Name: Chloroacetic acid

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Chloroacetic acid, also known as monochloroacetic acid (MCA), is a versatile and highly reactive organochlorine compound. It serves as a fundamental building block in a myriad of organic syntheses, finding extensive application in the pharmaceutical, agrochemical, and manufacturing industries. This technical guide provides an in-depth overview of the physical and chemical properties of **chloroacetic acid**, detailed experimental protocols for its use in the laboratory, and essential safety information for handling this corrosive and toxic compound.

Core Physical and Chemical Properties

Chloroacetic acid is a colorless, hygroscopic crystalline solid with a pungent odor.^{[1][2]} Its high solubility in water and various organic solvents makes it a convenient reagent in a wide range of reaction conditions.^{[2][3]} The key physical and chemical properties of **chloroacetic acid** are summarized in the table below for easy reference.

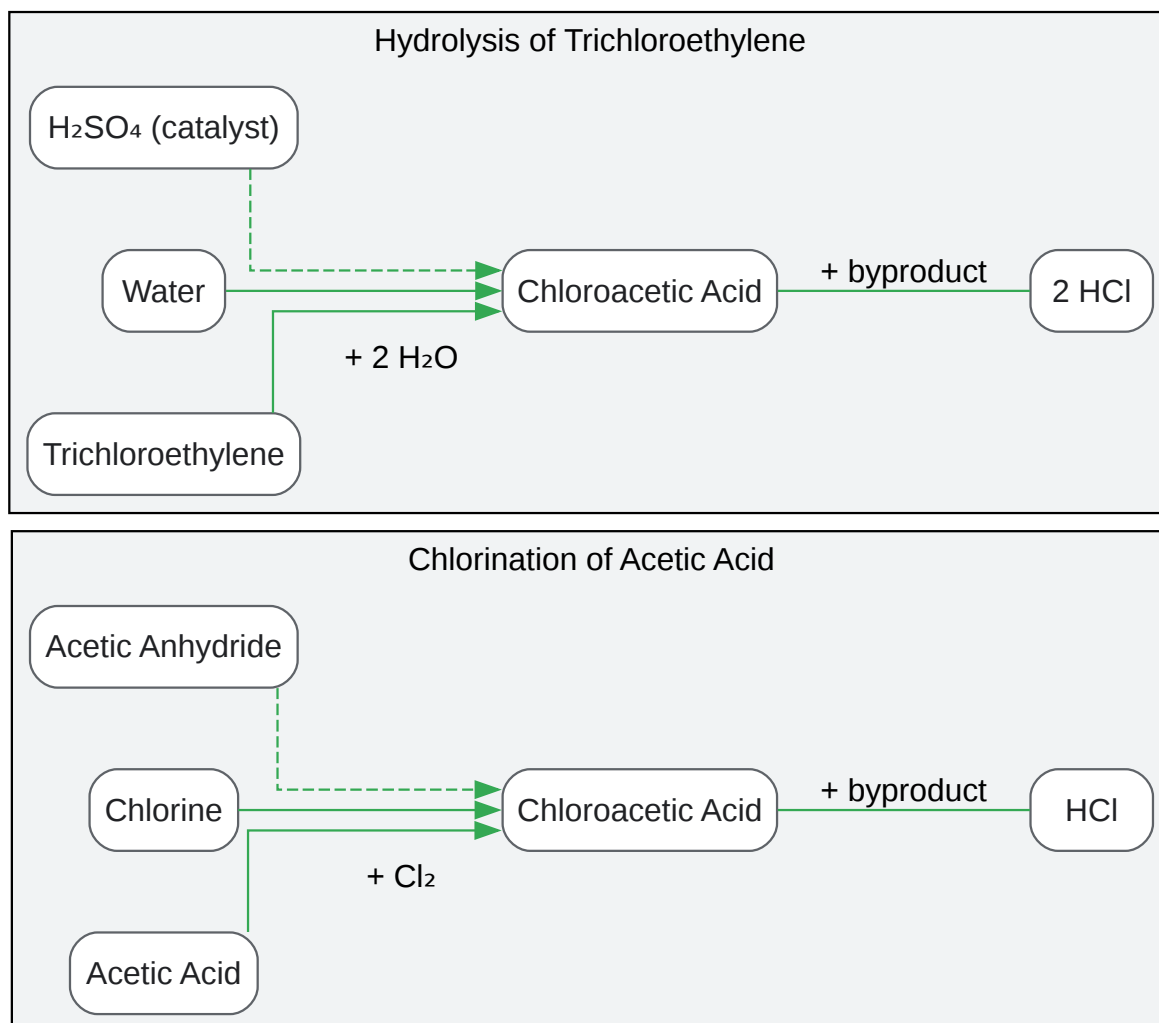
Property	Value	Reference
Molecular Formula	C ₂ H ₃ ClO ₂	[2][4]
Molar Mass	94.49 g/mol	[2][3][4]
Appearance	Colorless or white crystalline solid	[1][2][3]
Melting Point	63 °C (145 °F; 336 K)	[2][3]
Boiling Point	189.3 °C (372.7 °F; 462.4 K)	[2][3]
Density	1.58 g/cm ³	[2][3]
Solubility in Water	85.8 g/100 mL (25 °C)	[3]
Solubility in Organic Solvents	Soluble in methanol, acetone, diethyl ether, benzene, chloroform, ethanol	[2][3]
Acidity (pKa)	2.86	[3]
Vapor Pressure	0.22 hPa	[3]

Key Chemical Reactions and Synthetic Utility

The reactivity of **chloroacetic acid** is dominated by the presence of two key functional groups: the carboxylic acid and the carbon-chlorine bond. The electron-withdrawing chlorine atom increases the acidity of the carboxylic acid compared to acetic acid and makes the α-carbon susceptible to nucleophilic attack.

Industrial Production of Chloroacetic Acid

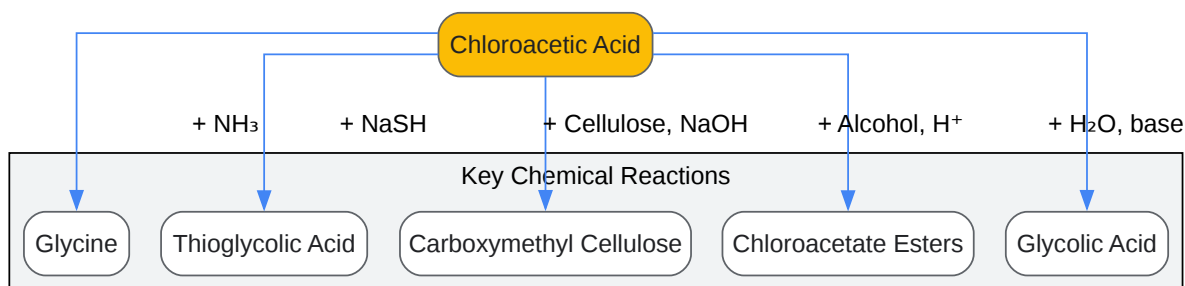
Two primary routes are employed for the industrial synthesis of **chloroacetic acid**. The most common method is the direct chlorination of acetic acid, often using a catalyst such as acetic anhydride.[3][5] An alternative method, which yields a purer product, is the hydrolysis of trichloroethylene.[3][5][6]



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Industrial Production Routes of Chloroacetic Acid.

The chemical properties of **chloroacetic acid** are largely defined by the high reactivity of its carboxylic acid group and the ease of substitution of its α -chlorine atom.[6] These characteristics allow for its use as an intermediate in the synthesis of a wide array of valuable compounds.



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Key Synthetic Transformations of Chloroacetic Acid.

Experimental Protocols for Laboratory Use

The following section provides detailed methodologies for key experiments involving **chloroacetic acid**, which are commonly performed in a laboratory setting.

Synthesis of Glycine from Chloroacetic Acid

This procedure outlines the amination of **chloroacetic acid** to produce the amino acid glycine.

Materials:

- **Chloroacetic acid** (189 g, 2 moles)[3]
- Aqueous ammonia (sp. gr. 0.90, 8 L, 120 moles)[3]
- Methyl alcohol
- Ether
- Permutit (for purification)[3]

Procedure:

- In a 12-L round-bottomed flask, place 8 L of aqueous ammonia.

- Gradually add 189 g of monochloroacetic acid to the ammonia solution with stirring.[3]
- Continue stirring until all the chloroacetic acid has dissolved.
- Allow the solution to stand at room temperature for approximately 48 hours.[3]
- Concentrate the resulting colorless or faintly yellow solution on a water bath under reduced pressure to a volume of about 200 cc.[3]
- Transfer the concentrated solution of glycine and ammonium chloride to a 2-L beaker.
- Rinse the flask with a small amount of water and add it to the beaker.
- Bring the final volume of the solution to 250 cc with water.
- Precipitate the glycine by the gradual addition of 1500 cc of methyl alcohol, with constant stirring.[3]
- Cool the mixture in an ice bath for 4-6 hours to ensure complete crystallization.
- Collect the glycine crystals by filtration and wash them by suspending them in 500 cc of 95% methyl alcohol.
- Filter the crystals again and wash with a small amount of methyl alcohol, followed by ether.
- For further purification, dissolve the crude glycine in 200-215 cc of warm water, shake with 10 g of permutit, and filter.[3]
- Precipitate the purified glycine by adding approximately five volumes (about 1250 cc) of methyl alcohol.[3]
- Collect the purified glycine on a Büchner funnel, wash with methyl alcohol and ether, and air dry.[3]

Synthesis of Thioglycolic Acid

This protocol describes the synthesis of thioglycolic acid via the reaction of chloroacetic acid with sodium hydrosulfide.

Materials:

- **Chloroacetic acid** (9.4 g)
- Sodium hydroxide (4 g)
- Sodium thiosulfate (24 g)
- Concentrated hydrochloric acid
- Zinc dust
- Di-isopropyl ether

Procedure:

- Dissolve 4 g of commercial-grade caustic soda in 50 ml of water in a 250 ml Erlenmeyer flask.[\[7\]](#)
- Slowly add 9.4 g of **chloroacetic acid** with constant stirring.[\[7\]](#)
- Adjust the pH of the resulting solution to 7 by adding 1N sodium hydroxide solution.[\[7\]](#)
- Add 24 g of sodium thiosulfate to this solution and allow it to dissolve.[\[7\]](#)
- Reflux the mixture for 15 minutes.[\[7\]](#)
- Concentrate the solution containing the Bunte salt until it begins to solidify, then cool to room temperature.[\[7\]](#)
- Add concentrated HCl to hydrolyze the Bunte salt. The optimal amount is 10 ml for the highest yield.[\[7\]](#)
- Subject the hydrolyzed product to reduction at room temperature using zinc dust to convert any dithioglycolic acid to thioglycolic acid.[\[7\]](#)
- Exhaustively extract the reduced product with di-isopropyl ether.[\[7\]](#)
- Distill the ether extract to recover the solvent.

- Further concentrate the extracted thioglycolic acid by heating at 100°C for 3 hours.[7]

Synthesis of Carboxymethyl Cellulose (CMC)

This procedure details the synthesis of carboxymethyl cellulose from cellulose, utilizing **chloroacetic acid**.

Materials:

- Cellulose (5 g)
- 40% Sodium hydroxide solution (50 mL)
- Isopropanol (200 mL)
- **Monochloroacetic acid** (MCA)
- Methanol (90%)

Procedure:

- Treat 5 g of cellulose with 50 mL of 40% NaOH solution and mercerize at -5°C overnight.[8]
- Bring the slurry to room temperature and vacuum filter the excess NaOH solution.[8]
- In a 500 mL glass flask under reflux, place 200 mL of isopropanol and the mercerized cellulose.[8]
- Add a solution of NaOH (with varying amounts, e.g., 3.78 g to 7.50 g, dissolved in a minimum amount of distilled water) to the mixture and stir for 60 minutes for alkalinization.[8]
- After alkalinization, add a solution of MCA (with varying amounts, e.g., 8.75 g to 17.50 g, dissolved in a minimum amount of distilled water) to the reaction mixture.[8]
- Stir the mixture at 65°C for 3 hours for the etherification reaction.[8]
- Filter the resulting slurry and suspend it in 200 mL of 90% methanol, stirring for 12 hours for purification.[8]

Esterification of Chloroacetic Acid

This protocol outlines the synthesis of ethyl chloroacetate.

Materials:

- **Chloroacetic acid** (15.8 g, 166.7 mmol)
- Ethanol
- Sodium dodecyl sulfate (SDS) catalyst
- Cyclohexane (water-carrying agent)

Procedure:

- Combine 15.8 g of **chloroacetic acid**, ethanol (at a 1.2:1 molar ratio to **chloroacetic acid**), and the SDS catalyst (1.0% molar percent of **chloroacetic acid**) in a reaction flask.[\[5\]](#)
- Add 5 mL of cyclohexane as a water-carrying agent.[\[5\]](#)
- Heat the reaction mixture to reflux temperature for 2.5 hours.[\[5\]](#)
- After the reaction, the product can be purified by standard workup procedures, such as washing with water and distillation.

Analytical Determination of Chloroacetic Acid by Titration

This method can be used to determine the purity of a **chloroacetic acid** sample.

Materials:

- **Chloroacetic acid** sample (accurately weighed, about 3 g)
- Deionized water (about 50 mL)
- Phenolphthalein indicator solution (0.15 mL)

- 1 N Sodium hydroxide volumetric solution

Procedure:

- Accurately weigh approximately 3 g of the **chloroacetic acid** sample.[9]
- Transfer the sample to a conical flask and dissolve it in about 50 mL of water.[9]
- Add 0.15 mL of phenolphthalein indicator solution.[9]
- Titrate the solution with a standardized 1 N sodium hydroxide volumetric solution until a persistent pink color is observed.[9]
- Calculate the purity of the **chloroacetic acid** based on the volume of NaOH solution used, where one milliliter of 1 N sodium hydroxide corresponds to 0.0945 g of ClCH_2COOH . [9]

Safety and Handling

Chloroacetic acid is a hazardous substance that requires careful handling to prevent exposure. It is toxic by ingestion, skin absorption, and inhalation of dust.[1][3][5] It is also corrosive to metals and tissues.[1][5]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear safety goggles with side protection and a face shield.[7]
- Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[7]
- Respiratory Protection: Use a respirator with a dust filter when handling the solid form to avoid inhaling dust.[7] Work in a well-ventilated area or under a chemical fume hood.[10]
- Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.[7]

First Aid Measures:

- In case of skin contact: Immediately wash with plenty of water.[7][11] Corrosive injuries that are not treated promptly can be difficult to heal.[7][11]

- In case of eye contact: Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart, and consult an ophthalmologist.[7][11]
- If inhaled: Move the person to fresh air. If breathing is irregular or has stopped, administer artificial respiration. Call a physician immediately.[7][11]
- If swallowed: Rinse the mouth immediately and drink plenty of water. Do NOT induce vomiting. Call a physician immediately due to the danger of perforation of the esophagus and stomach.[7][11]

Disposal: **Chloroacetic acid** waste should be neutralized with an excess of a suitable base, such as sodium hydroxide, before disposal.[5] All disposal methods must comply with local, regional, and national regulations.

Conclusion

Chloroacetic acid is an indispensable reagent in modern organic chemistry, offering a gateway to a vast array of important molecules. Its unique combination of a carboxylic acid and a reactive carbon-halogen bond makes it a powerful synthetic tool. However, its significant toxicity and corrosivity demand stringent adherence to safety protocols. By understanding its properties and employing the detailed experimental procedures outlined in this guide, researchers can safely and effectively harness the synthetic potential of **chloroacetic acid** in their laboratory endeavors.

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References

1. CN105272865A - Novel process for preparation of glycine by using chloroacetic acid aqueous phase ammoniation method - Google Patents [patents.google.com]
2. Analytical Method [keikaventures.com]
3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. ijcea.org [ijcea.org]
- 7. pjsir.org [pjsir.org]
- 8. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. Synthesis, Characterization, and Application of Carboxymethyl Cellulose from Asparagus Stalk End - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
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